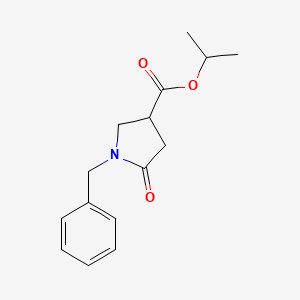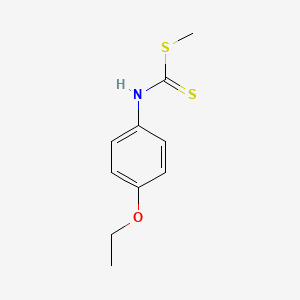
methyl N-(4-ethoxyphenyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-(4-ethoxyphenyl)carbamodithioate is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.351 g/mol . This compound is known for its unique structure, which includes a carbanilic acid core with dithio and p-ethoxy substituents, and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-ethoxyphenyl)carbamodithioate typically involves the esterification of carbanilic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For this compound, the specific reaction involves the use of dithio-p-ethoxy carbanilic acid and methanol, catalyzed by sulfuric acid or tosic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
methyl N-(4-ethoxyphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithio group into sulfoxide or sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl N-(4-ethoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl N-(4-ethoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The dithio group can form strong interactions with metal ions, making it useful in chelation therapy. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- P-methoxy carbanilic acid, methyl ester : Similar structure but with a methoxy group instead of a dithio group.
- Carbanilic acid, ethyl ester : Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
methyl N-(4-ethoxyphenyl)carbamodithioate is unique due to the presence of both dithio and p-ethoxy substituents, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13037-23-5 |
|---|---|
Molekularformel |
C10H13NOS2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
methyl N-(4-ethoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NOS2/c1-3-12-9-6-4-8(5-7-9)11-10(13)14-2/h4-7H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
LMRCFYUILLMSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



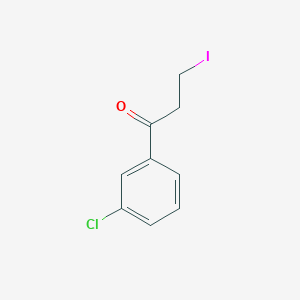
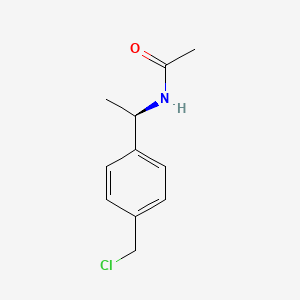
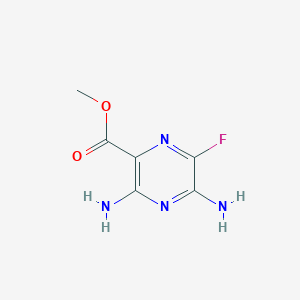
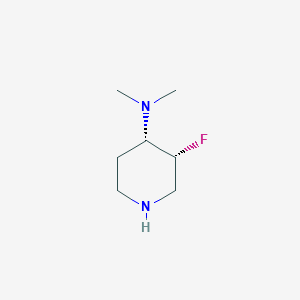
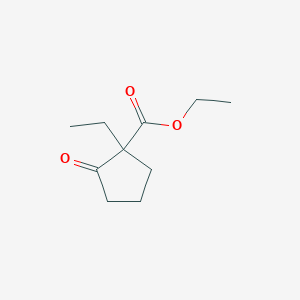
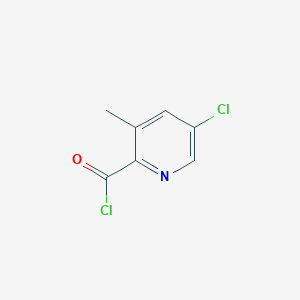
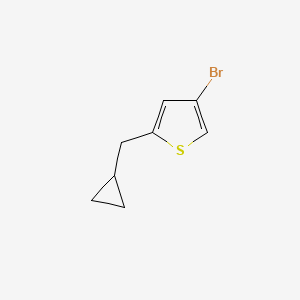
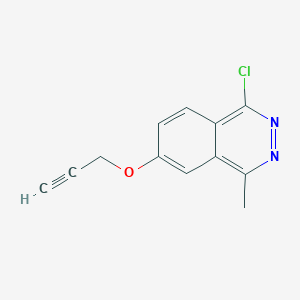
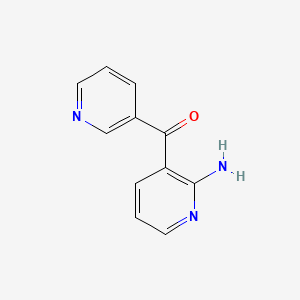
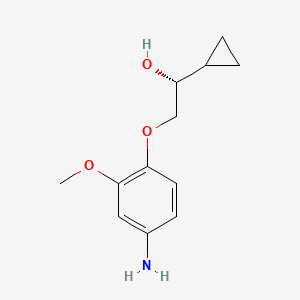
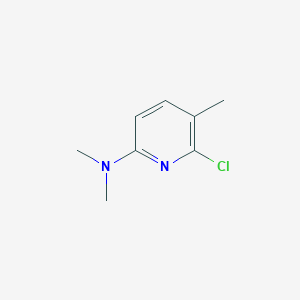
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)
